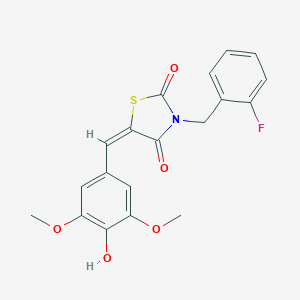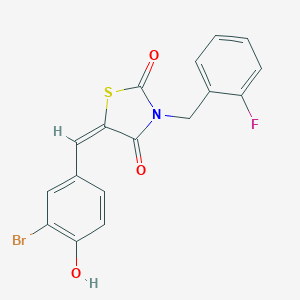
3-(3-Bromobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as BBHTD, is a thiazolidinedione derivative that has been widely studied for its potential therapeutic applications. BBHTD has been found to exhibit various biological activities and has been extensively studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation.
作用機序
The exact mechanism of action of BBHTD is not fully understood. However, studies have suggested that BBHTD exerts its biological effects by modulating various signaling pathways such as the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. BBHTD has been shown to inhibit the activation of NF-κB, which plays a key role in inflammation and cancer. It has also been found to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, BBHTD has been shown to inhibit the activation of the MAPK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
BBHTD has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in inflammation. BBHTD has also been found to induce apoptosis, which is a process of programmed cell death that plays a key role in cancer. Additionally, BBHTD has been found to improve insulin sensitivity and reduce blood glucose levels, which is beneficial for the treatment of diabetes.
実験室実験の利点と制限
One of the advantages of using BBHTD in lab experiments is its ability to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-diabetic activities. Additionally, BBHTD is relatively easy to synthesize and has been extensively studied, making it a popular compound for research. However, one of the limitations of using BBHTD in lab experiments is its potential toxicity. Studies have shown that BBHTD can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BBHTD. One potential direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of BBHTD and its potential toxicity.
合成法
BBHTD can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-bromobenzylamine with 4-hydroxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with thionyl chloride to obtain BBHTD. Other methods of synthesis include the reaction of 3-bromobenzylamine with 4-formylphenol in the presence of thiosemicarbazide and acetic acid, and the reaction of 3-bromobenzylamine with 4-hydroxybenzaldehyde in the presence of thiosemicarbazide and sulfuric acid.
科学的研究の応用
BBHTD has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-diabetic activities. BBHTD has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, BBHTD has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
特性
分子式 |
C17H12BrNO3S |
|---|---|
分子量 |
390.3 g/mol |
IUPAC名 |
(5E)-3-[(3-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12BrNO3S/c18-13-3-1-2-12(8-13)10-19-16(21)15(23-17(19)22)9-11-4-6-14(20)7-5-11/h1-9,20H,10H2/b15-9+ |
InChIキー |
LILJAPRLITXDDY-OQLLNIDSSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Br)CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=O |
SMILES |
C1=CC(=CC(=C1)Br)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
正規SMILES |
C1=CC(=CC(=C1)Br)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)


methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
![5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B305724.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B305728.png)
![2-{(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305729.png)
![2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305730.png)
![N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305732.png)
![[2-Bromo-4-({3-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid](/img/structure/B305735.png)
![N-(2,6-dimethylphenyl)-2-[(5E)-5-{[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305736.png)
![(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B305737.png)